Fmoc-Ile-OH

Solid-Phase Peptide Synthesis Coupling Efficiency Activation Chemistry

β-Branched isoleucine introduces steric hindrance in SPPS, slowing coupling and increasing racemization. Cumulative yield losses can drop a 20-mer from ~82% to ~36%. Fmoc-Ile-OH (CAS 71989-23-6) with ≥99% HPLC purity and ≤0.1% dipeptide impurities addresses this. • >99% coupling efficiency with DIC/HOAt activation • ≥99.7% enantiomeric purity preserves stereochemistry • Low dipeptide content minimizes n+1 byproducts For GLP-1 analogs and antimicrobial peptides at research to cGMP scales.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 71989-23-6
Cat. No. B557448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-OH
CAS71989-23-6
SynonymsFmoc-L-isoleucine; Fmoc-Ile-OH; 71989-23-6; N-Fmoc-L-isoleucine; N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine; Fmoc-L-Ile-OH; Fmoc-D-Ile-OH; (2S,3S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLPENTANOICACID; QXVFEIPAZSXRGM-DJJJIMSYSA-N; N-Fmoc-Ile-OH(N-Fmoc-L-isoleucine); ST059587; 9-FLUORENYLMETHOXYCARBONYL-L-ISOLEUCINE; N-alpha-Fmoc-L-isoleucine; L-Isoleucine,FMOCprotected; (2S,3S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylpentanoicacid; Fmoc-D-lle-OH; FMOC-ILE; PubChem10493; PubChem12403; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine; FMOC-L-ILE; N-FMOC-ILE-OH; N-FMOC-L-ILE; AC1MC5C2
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1
InChIKeyQXVFEIPAZSXRGM-DJJJIMSYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-OH: Product Overview


Fmoc-Ile-OH (N-α-Fmoc-L-isoleucine, CAS 71989-23-6) is a widely used Nα-Fmoc-protected amino acid derivative in solid-phase peptide synthesis (SPPS) . Characterized as a white to off-white crystalline powder with a melting point range of 145–147°C, specific rotation [α]20/D of −12° in DMF, and molecular weight of 353.41 g/mol, this compound serves as the standard building block for incorporating the essential, β-branched hydrophobic residue isoleucine into synthetic peptides .

Fmoc-Ile-OH: Why Substitution Fails


The interchangeability of Fmoc-Ile-OH with other Fmoc-protected amino acids is a common misconception in peptide synthesis procurement. Unlike linear or unbranched analogs such as Fmoc-Ala-OH or Fmoc-Leu-OH, the β-branched structure of Fmoc-Ile-OH (a sec-butyl side chain) introduces significant steric hindrance at the coupling site . This structural feature fundamentally alters reaction kinetics, leading to slower coupling rates, increased susceptibility to racemization, and higher synthesis difficulty compared to linear counterparts [1][2]. Additionally, as a hydrophobic residue, isoleucine contributes to on-resin aggregation in longer sequences, which can cause a sudden drop in coupling efficiency after 8–10 residues [3]. These non-interchangeable properties necessitate a rigorous, evidence-based selection process for Fmoc-Ile-OH procurement to ensure high-fidelity peptide synthesis, particularly in sequences containing β-branched residues or in scaled-up GMP production.

Fmoc-Ile-OH: Performance Evidence


Coupling Efficiency Across Activation Systems

The choice of activation system significantly impacts the coupling efficiency of Fmoc-Ile-OH, a sterically hindered amino acid. Benchmarking studies on H-Gly-AM resin demonstrated that using the DIC/HOAt activation system achieves a coupling efficiency of 99.1% for Fmoc-Ile-OH, which is superior to 98.3% with HATU and 96.8% with DCC [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Activation Chemistry

SPPS Performance: Ile vs. Val & Ala

Fmoc-Ile-OH exhibits distinct performance characteristics compared to both linear and β-branched analogs. Relative to the linear Fmoc-Ala-OH, Fmoc-Ile-OH demonstrates a significantly slower coupling rate and a higher risk of racemization. When compared to the other common β-branched amino acid, Fmoc-Val-OH, Fmoc-Ile-OH is characterized by a similar, high difficulty of synthesis and a higher relative cost .

Peptide Chemistry β-Branched Amino Acids Racemization SPPS Optimization

Purity Grade: Premium vs. Standard Specifications

Procurement of Fmoc-Ile-OH is differentiated by supplier-specific quality specifications that directly impact synthetic fidelity. A direct comparison reveals that CEM's Fmoc-Ile-OH is certified with a minimum HPLC purity of ≥99.0% [1], whereas a standard industry specification from TCI guarantees a minimum purity of ≥98.0% (by neutralization titration) .

Quality Control HPLC Purity Pharmaceutical Synthesis Procurement Standards

Dipeptide Impurity Control

A key differentiator for high-grade Fmoc-Ile-OH lies in the stringent control of specific, deleterious impurities. Novabiochem® grade Fmoc-Ile-OH guarantees that levels of critical dipeptide impurities, namely Fmoc-Ile-Ile-OH and Fmoc-ß-Ala-Ile-OH, are each strictly maintained at ≤0.1% (a/a) .

Impurity Profiling Dipeptide Contamination GMP Synthesis Quality Assurance

Steric Hindrance and Peptide Yield

The steric hindrance of β-branched amino acids like Fmoc-Ile-OH is a primary contributor to incomplete coupling reactions in SPPS, which in turn drives significant cumulative yield losses [1]. For a standard 20-mer peptide, a drop in average coupling efficiency from 99% to 98%—a realistic scenario when incorporating multiple hindered residues like Ile—reduces the theoretical crude yield from approximately 82% to 67%, and a further drop to 95% reduces yield to just 36% [1].

Peptide Synthesis Yield Optimization Steric Hindrance Process Chemistry

Fmoc-Ile-OH: Application Scenarios


Sterically Hindered Peptide Synthesis

For sequences containing β-branched or difficult-to-couple residues, the selection of Fmoc-Ile-OH should be paired with an optimized activation system. Evidence shows that using DIC/HOAt achieves a 99.1% coupling efficiency for Fmoc-Ile-OH, outperforming HATU (98.3%) and DCC (96.8%) [1]. Procurement should prioritize Fmoc-Ile-OH lots with documentation confirming compatibility with these superior activation methods to maximize per-step yield in challenging syntheses.

GLP-1 Analog Synthesis

Fmoc-Ile-OH is a critical building block in the production of GLP-1 analogs such as Semaglutide and Tirzepatide, where sequence fidelity is paramount for biological activity and regulatory compliance [1]. In this high-stakes application, premium-grade Fmoc-Ile-OH with ≥99.0% HPLC purity and tight control of dipeptide impurities (≤0.1% for Fmoc-Ile-Ile-OH) is essential to minimize deletion sequences and difficult-to-remove n+1 byproducts, thereby reducing purification burden and ensuring batch-to-batch consistency .

Teixobactin and Antimicrobial Peptides

The total synthesis of complex antimicrobial peptides such as teixobactin relies on the successful and efficient incorporation of isoleucine residues via Fmoc-Ile-OH [1]. The β-branched nature of isoleucine presents a significant synthetic hurdle in these targets. Therefore, procurement of Fmoc-Ile-OH with guaranteed high enantiomeric purity (e.g., ≥99.7%) is critical to maintain stereochemical integrity throughout the multistep synthesis, which is essential for the bioactivity of these next-generation antibiotics .

Process Scale-Up for cGMP Manufacturing

In the transition from research to cGMP manufacturing, cumulative yield is a primary economic driver. As a sterically hindered residue, Fmoc-Ile-OH is a known contributor to incomplete couplings that can slash the theoretical yield of a 20-mer from ~82% to ~36% if efficiency drops to 95% [1]. For industrial procurement, this quantifies the need for Fmoc-Ile-OH that meets the highest and most consistent quality specifications (e.g., adhering to group standards like T/CI 521-2024 ) to ensure reproducible, high-yielding processes essential for cost-effective drug substance production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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